![molecular formula C18H17Cl2N5 B609174 ML 67-33 CAS No. 1443290-89-8](/img/structure/B609174.png)
ML 67-33
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Overview
Description
ML 67-33 is a K2P potassium channel activator . It increases channel currents by activating the core gating apparatus of channels . The chemical name of ML 67-33 is 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine .
Molecular Structure Analysis
The molecular formula of ML 67-33 is C18H17Cl2N5 . Its molecular weight is 374.27 . The exact mass is 373.09 .Physical And Chemical Properties Analysis
ML 67-33 is soluble to 100 mM in DMSO . It should be stored at -20°C . .Scientific Research Applications
Potassium Channel Activator
ML 67-33 is known as a K2P potassium channel activator . It has been shown to increase channel currents by activating the core gating apparatus of channels .
Application in Xenopus Oocytes
ML 67-33 has been expressed in xenopus oocytes . The EC50 values are 21.8 - 29.4 μM, 30.2 μM, and 27.3 μM for K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) respectively .
Application in Migraine Research
In a mouse migraine model, ML 67-33 has been shown to improve pain symptoms via activation of TREK 1/2 currents in trigeminal ganglion sensory neurons .
Application in Neurological Research
The activation of TREK 1/2 currents in trigeminal ganglion sensory neurons suggests that ML 67-33 could have potential applications in neurological research, particularly in the study of pain mechanisms .
Application in Pharmacological Research
ML 67-33’s ability to activate K2P potassium channels and its effects on channel currents suggest potential applications in pharmacological research, particularly in the study of drug mechanisms .
Application in Compound Libraries
ML 67-33 is also offered as part of compound libraries, such as the Tocriscreen 2.0 Max . This suggests its potential use in high-throughput screening for drug discovery .
Mechanism of Action
Target of Action
ML 67-33 is a K2P potassium channel activator . Its primary targets are the K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels . These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.
Mode of Action
ML 67-33 interacts with its targets by activating the core gating apparatus of the channels . This interaction increases the channel currents, leading to changes in the electrical properties of the cell.
Biochemical Pathways
The activation of K2P channels by ML 67-33 affects the potassium ion flow across the cell membrane . This can influence various downstream effects, including the regulation of neuronal excitability and the response to pain.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability and distribution in the body.
Result of Action
The activation of K2P channels by ML 67-33 has been shown to improve pain symptoms in a mouse migraine model . This is achieved via the activation of TREK 1/2 currents in trigeminal ganglion sensory neurons .
Future Directions
properties
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86272454 |
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